2-[4-(2-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol
Description
Properties
IUPAC Name |
2-[4-(2-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]-5-(2-methylprop-2-enoxy)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-13(2)12-25-15-9-10-16(18(23)11-15)21-20(14(3)22-26-21)17-7-5-6-8-19(17)24-4/h5-11,23H,1,12H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDGFBHHIDHMLJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1C2=CC=CC=C2OC)C3=C(C=C(C=C3)OCC(=C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of an appropriate precursor, such as a 2-methoxyphenyl-substituted nitrile, in the presence of a base and a suitable oxidizing agent.
Introduction of the methyl group: The methyl group can be introduced via alkylation using a methylating agent such as methyl iodide.
Attachment of the allyl ether group: This step involves the reaction of the phenol group with an allyl halide in the presence of a base to form the allyl ether linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The oxazole ring can be reduced under specific conditions to form corresponding amines or other reduced products.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while reduction of the oxazole ring may produce amines.
Scientific Research Applications
2-[4-(2-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure may allow it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.
Medicine: It may exhibit pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties, which can be explored for therapeutic applications.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, with specific properties.
Mechanism of Action
The mechanism of action of 2-[4-(2-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The methoxyphenyl and oxazole groups can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, while the phenol group can undergo redox reactions. These interactions can modulate the activity of the target molecules and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related derivatives:
*Estimated based on analogous structures.
Structural and Functional Insights
Heterocyclic Core Variations: Oxazole vs. PPMP’s pyrazole may engage in stronger hydrogen bonding due to NH groups, enhancing its tubulin-depolymerizing activity . Triazole Derivatives: The triazole compounds () exhibit higher polarity due to additional nitrogen atoms, which may improve solubility but reduce membrane permeability compared to oxazole/pyrazole derivatives .
Substituent Effects :
- Methoxy Groups : The target’s 2-methoxyphenyl substituent introduces steric hindrance compared to PPMP’s 3,4-dimethoxyphenyl group. Ortho-substitution may reduce planarity, affecting interactions with hydrophobic protein pockets .
- Bromo vs. Methoxy : The bromophenyl pyrazole () has a heavier, electron-withdrawing bromine atom, increasing molecular weight (385.25 vs. 351.4) and lipophilicity (LogP ~4.88), which could enhance blood-brain barrier penetration .
Prenyloxy Group :
The shared prenyloxy moiety in the target, PPMP, and bromophenyl pyrazole likely contributes to tubulin binding, as seen in PPMP’s inhibition of cancer cell proliferation . However, its conjugation to an oxazole (vs. pyrazole) may modulate binding kinetics.
Research Implications
- Anticancer Potential: PPMP’s efficacy in esophageal cancer PDX models highlights the therapeutic promise of prenyloxy-phenol derivatives. The target compound’s oxazole core warrants evaluation for similar activity, possibly with improved metabolic stability due to oxazole’s resistance to oxidation .
- Crystallographic Insights: Hydrogen bonding patterns in analogous compounds () suggest that the target’s phenol and methoxy groups may form stabilizing interactions in crystal lattices or protein binding sites .
Biological Activity
The compound 2-[4-(2-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features an oxazole ring, a methoxyphenyl group, and a phenolic component, which may contribute to its biological properties.
Research indicates that compounds with similar structures often exhibit various mechanisms of action, including:
- Enzyme Inhibition : Many oxazole derivatives have been shown to inhibit specific enzymes, potentially affecting metabolic pathways.
- Antioxidant Activity : The phenolic component may provide antioxidant properties, helping to mitigate oxidative stress in cells.
- Antimicrobial Properties : Some studies suggest that similar compounds possess antimicrobial effects against various pathogens.
Anticancer Properties
Recent studies have highlighted the anticancer potential of related oxazole compounds. For instance:
- A study on a related compound demonstrated significant cytotoxicity against human cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation .
- Flow cytometry assays revealed that these compounds can induce cell cycle arrest in the G1 phase, suggesting a mechanism involving the inhibition of cell division .
Antimicrobial Effects
Compounds structurally related to this compound have shown effectiveness against various bacterial strains:
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 25 µg/mL |
| Compound B | S. aureus | 15 µg/mL |
| Compound C | P. aeruginosa | 30 µg/mL |
These findings suggest that the compound may exhibit similar antimicrobial activity due to structural similarities.
Study 1: Cytotoxicity Assessment
A study assessed the cytotoxic effects of several oxazole derivatives on human lung carcinoma cells. The results indicated that certain derivatives had IC50 values ranging from 10 to 20 µM, suggesting promising anticancer activity .
Study 2: Antimicrobial Testing
In another investigation, a series of oxazole derivatives were tested against common pathogens. The results showed effective inhibition at concentrations lower than those typically required for conventional antibiotics, highlighting the potential for developing new antimicrobial agents .
Q & A
Basic: How can the synthesis of this compound be optimized to improve yield and purity?
Methodological Answer:
Optimization involves systematic variation of reaction parameters. Key factors include:
- Solvent selection : Dichloromethane (DCM) and ethanol are common for oxazole/oxadiazole syntheses due to their polarity and ability to stabilize intermediates .
- Catalysts : Transition-metal catalysts or acid/base conditions may accelerate cyclization steps. For example, microwave-assisted synthesis () can reduce reaction time and improve regioselectivity.
- Temperature control : Maintaining 60–80°C during oxazole ring formation prevents side reactions (e.g., decomposition of the methoxyphenyl group) .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol can isolate the product effectively .
Basic: What analytical techniques are recommended for structural confirmation?
Methodological Answer:
A multi-technique approach is critical:
- Single-crystal X-ray diffraction (SCXRD) : Provides unambiguous confirmation of molecular geometry and hydrogen-bonding patterns, as demonstrated for analogous oxazole derivatives (e.g., C22H18N2O2 in ).
- NMR spectroscopy : 1H/13C NMR can resolve substituent effects (e.g., methoxy protons at ~3.8 ppm, aromatic protons in the 6.5–8.5 ppm range) .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., expected [M+H]+ ion for C21H22N2O4).
- FT-IR : Identifies functional groups (e.g., phenolic -OH stretch at ~3400 cm⁻¹, oxazole C=N at ~1600 cm⁻¹) .
Advanced: How can reaction mechanisms for key steps (e.g., oxazole formation) be elucidated?
Methodological Answer:
Mechanistic studies require:
- Isotopic labeling : Introduce 18O or deuterium at suspected reactive sites (e.g., methoxy or oxazole nitrogen) to track bond formation .
- Kinetic studies : Monitor intermediates via in situ techniques like HPLC-MS or reaction calorimetry to identify rate-determining steps.
- Computational modeling : Density Functional Theory (DFT) can simulate transition states and activation energies for cyclization pathways .
- Trapping experiments : Use scavengers (e.g., TEMPO) to detect radical intermediates in reactions involving oxidizing agents .
Basic: What safety protocols are essential for handling this compound?
Methodological Answer:
Based on SDS data for structurally similar phenols/oxazoles ( ):
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles (EN 166 standard). Use a fume hood to avoid inhalation.
- First aid : For skin contact, wash immediately with water; for eye exposure, irrigate for 15 minutes and seek medical attention.
- Storage : Keep in a cool, dry place (<25°C) away from oxidizing agents.
- Waste disposal : Incinerate in a licensed facility equipped to handle halogenated/organic waste .
Advanced: How can contradictory biological activity data across studies be resolved?
Methodological Answer:
Contradictions often arise from impurities or assay variability. Mitigation strategies include:
- Purity validation : Use HPLC (≥95% purity) and LC-MS to rule out byproducts (e.g., unreacted starting materials) .
- Standardized assays : Replicate activities in orthogonal assays (e.g., enzyme inhibition + cell viability) to confirm specificity.
- Structure-activity relationship (SAR) : Synthesize analogs (e.g., varying the methoxy or allyloxy groups) to isolate bioactive motifs .
- Meta-analysis : Compare data across studies using cheminformatics tools (e.g., PubChem BioAssay) to identify trends .
Advanced: What strategies can address low solubility in pharmacological assays?
Methodological Answer:
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin complexes to enhance aqueous solubility without cytotoxicity .
- Prodrug design : Introduce hydrolyzable groups (e.g., acetate esters) at the phenolic -OH to improve bioavailability .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) for controlled release .
- pH adjustment : Test solubility in buffered solutions (pH 6–8) to mimic physiological conditions .
Basic: How can the compound’s stability under varying storage conditions be assessed?
Methodological Answer:
- Forced degradation studies : Expose to heat (40–60°C), light (ICH Q1B guidelines), and humidity (75% RH) for 1–4 weeks. Monitor degradation via HPLC .
- LC-MS/MS : Identify degradation products (e.g., hydrolysis of the allyloxy group or oxazole ring opening) .
- Crystallinity monitoring : Use powder X-ray diffraction (PXRD) to detect amorphous phase formation, which may reduce stability .
Advanced: What computational methods predict interactions with biological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., COX-2 for anti-inflammatory activity) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational changes .
- Pharmacophore modeling : Identify essential features (e.g., hydrogen-bond acceptors in the oxazole ring) using MOE or Discovery Studio .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
